

A Technical Guide to the Thermodynamic and Physical Properties of 2-Cyclohexylethylamine

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Compound of Interest

Compound Name: 2-Cyclohexylethylamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the known thermodynamic and physical properties of **2-Cyclohexylethylamine** (CAS: 4442-85-7), a key organic compound in various industrial and pharmaceutical applications. It serves as a consolidated reference for researchers and professionals in drug development and chemical synthesis. This guide presents quantitative data in structured tables, outlines the general experimental methodologies for property determination, and visualizes key workflows and conceptual biological pathways.

Introduction

2-Cyclohexylethylamine, with the molecular formula $C_8H_{17}N$, is an aliphatic amine featuring a cyclohexyl group bonded to an ethylamine moiety[1]. Its molecular structure imparts a combination of hydrophobic characteristics from the cyclohexyl ring and reactive functionality from the primary amine group[2]. This unique combination makes it a versatile intermediate in the synthesis of agrochemicals, corrosion inhibitors, and notably, as a building block for pharmaceutical agents, including those targeting neurological disorders[2]. An accurate understanding of its physical and thermodynamic properties is critical for process optimization, safety engineering, and predicting its behavior in both chemical and biological systems.

Physical Properties

The physical characteristics of **2-Cyclohexylethylamine** have been documented across various chemical data sources. These properties are essential for handling, storage, and process design. The key physical data are summarized in Table 1.

Property	Value	Source(s)
Molecular Weight	127.23 g/mol	[1][3][4][5]
Appearance	Colorless to almost colorless liquid	[1][2][3]
Boiling Point	96 °C @ 40 mmHg177-178 °C (estimated @ standard pressure)	[1][3][6]
Melting Point	-15 °C (estimated)-50 °C (estimated)	[1][6]
Density	0.87 g/mL @ 20°C/20°C	[1][3]
Refractive Index	1.46 @ 20°C	[1][3]
Vapor Pressure	1.53 mmHg @ 25°C	[1]
Solubility	Limited solubility in water; soluble in various organic solvents	[1]
Octanol/Water Partition Coeff. (XLogP3-AA)	2.4	[4]

Thermodynamic Properties

While comprehensive experimental data for all thermodynamic parameters of **2-Cyclohexylethylamine** are not widely published, key safety and phase-change-related properties are available. These are crucial for assessing the compound's reactivity and thermal stability.

Property	Value	Source(s)
Flash Point	51 °C	[3]
Enthalpy of Formation ($\Delta_f H^\circ$)	Data not publicly available. Must be determined experimentally or via computational modeling.	
Enthalpy of Combustion ($\Delta_c H^\circ$)	Data not publicly available. Can be determined via bomb calorimetry.	
Heat Capacity (C_p)	Data not publicly available. Can be determined via differential scanning calorimetry (DSC).	

Experimental Protocols & Characterization

The determination of the physicochemical properties listed above relies on established analytical techniques. While specific research papers detailing these measurements for **2-Cyclohexylethylamine** are not publicly available, the following standard protocols are applicable.

Identity and Purity Confirmation

Purity is often established using methods like Gas Chromatography (GC) and nonaqueous titration, with structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy[3].

- Gas Chromatography (GC): This technique separates volatile compounds. A sample is vaporized and passed through a column. The retention time is characteristic of the compound, and the peak area allows for quantification of purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure by analyzing the magnetic properties of atomic nuclei, providing detailed information about the carbon-hydrogen framework[1].

Boiling Point Determination

The boiling point is measured by distillation. For values at reduced pressure (e.g., 96 °C at 40 mmHg), a vacuum distillation apparatus is used[1][3]. The temperature at which the liquid-vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Density and Refractive Index Measurement

- **Density:** The specific gravity (or density) is typically measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20 °C)[3].
- **Refractive Index:** An Abbe refractometer is the standard instrument used to measure the refractive index of the liquid, also at a specified temperature and wavelength of light[1][3].

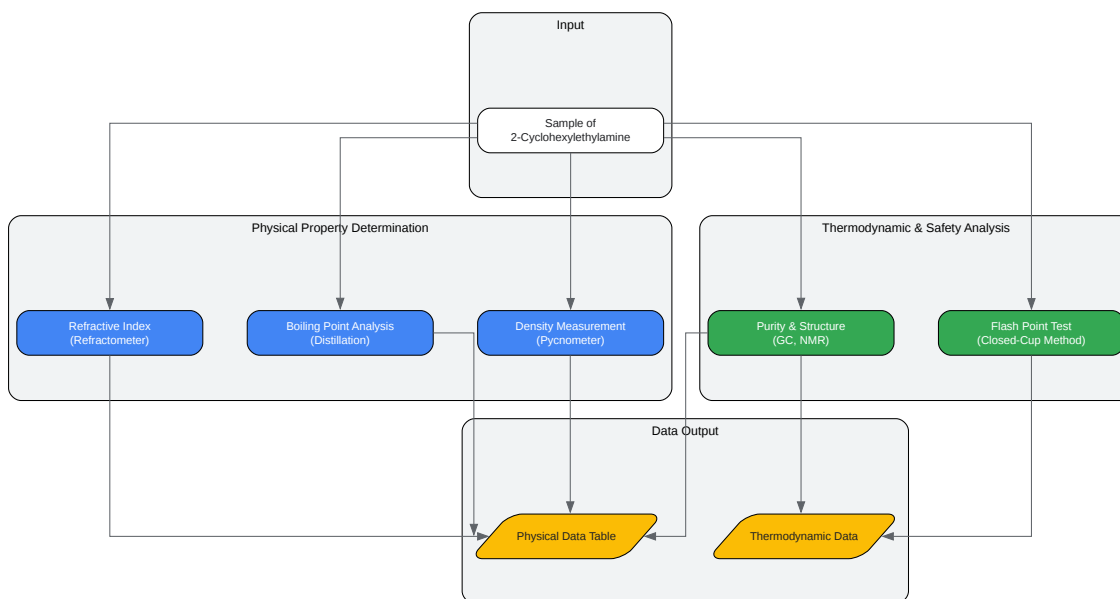
Flash Point Determination

The flash point is determined using either a closed-cup (e.g., Pensky-Martens) or open-cup apparatus. The sample is heated at a controlled rate, and an ignition source is passed over the liquid. The flash point is the lowest temperature at which the vapors will ignite momentarily[3].

Calorimetry

To obtain core thermodynamic data, calorimetric methods are required.

- **Differential Scanning Calorimetry (DSC):** This method would be used to accurately determine the melting point and measure the heat capacity of the substance as a function of temperature.
- **Bomb Calorimetry:** The standard enthalpy of combustion can be determined by combusting a known mass of the substance in a high-pressure oxygen environment within a bomb calorimeter and measuring the heat evolved. The enthalpy of formation can then be calculated from this value.



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Caption: Experimental workflow for physicochemical characterization.

Biological Activity & Pharmacological Relevance

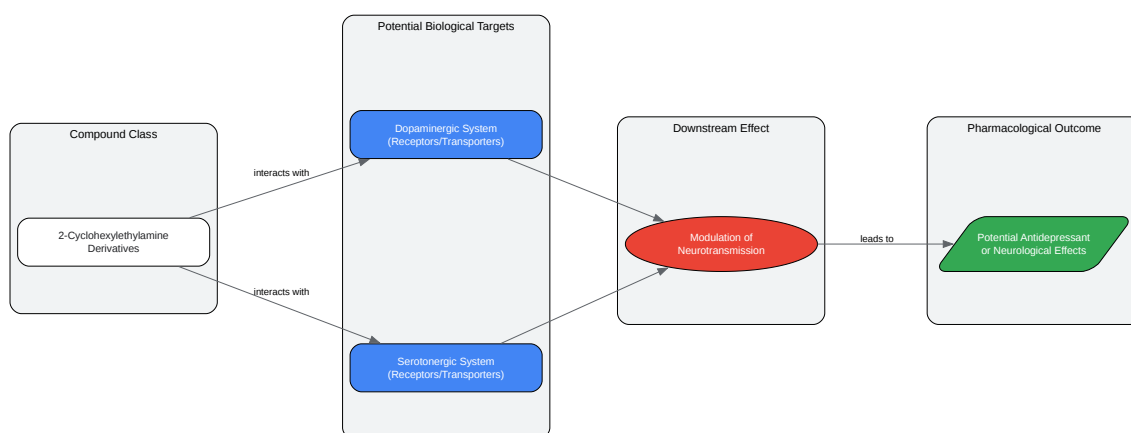
For drug development professionals, understanding the potential biological context of a chemical intermediate is crucial. While **2-Cyclohexylethylamine** is primarily a synthetic building block, its structural motifs are relevant to pharmacologically active molecules.

- **Pharmaceutical Intermediate:** It serves as an intermediate in the synthesis of pharmaceuticals, with applications in developing drugs that target neurological disorders[2].
- **Neurotransmitter Modulation:** Related compounds have been explored for their ability to modulate dopaminergic and serotonergic neurotransmitter systems[1]. Derivatives of **2-**

Cyclohexylethylamine may exhibit antidepressant-like effects, although specific research on the parent compound is limited[1].

- Natural Occurrence: The compound has been reported to be found in the plant species *Vachellia rigidula*[4].

The potential interaction of derivatives with key neurotransmitter systems is a critical area of interest for medicinal chemists.



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Caption: Conceptual pathway for biological activity of derivatives.

Conclusion

2-Cyclohexylethylamine is a valuable chemical with well-defined physical properties but less-documented experimental thermodynamic data. The information compiled in this guide provides a solid foundation for its application in research and development. The established physical constants are crucial for chemical engineering and process safety, while its role as a precursor to neurologically active compounds highlights its importance in medicinal chemistry.

Further research into its specific thermodynamic properties, such as heat capacity and enthalpy of formation, would be beneficial for more precise reaction modeling and safety assessments.

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